molecular formula C6H4ClN3O B8144376 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B8144376
M. Wt: 169.57 g/mol
InChI Key: SHUWQZCKXICWTE-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound with the molecular formula C6H4ClN3O. It is part of the pyrazolo[4,3-c]pyridine family, known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a chlorine atom at the 6th position and a pyrazolo[4,3-c]pyridine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-c]pyridine core. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of side reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., sodium hydroxide) and a polar solvent (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-c]pyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a core structure for developing potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrazolo[4,3-c]pyridine core play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-pyrazolo[4,3-c]pyridine
  • 7-Chloro-1H-pyrazolo[4,3-c]pyridine
  • 3-Chloro-1H-pyrazolo[3,4-c]pyridine

Uniqueness

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol is unique due to its specific substitution pattern and the presence of a chlorine atom at the 6th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-chloro-1,2-dihydropyrazolo[4,3-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-5-1-4-3(2-8-5)6(11)10-9-4/h1-2H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUWQZCKXICWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=O)NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 50-L reactor was placed ethanol (22 L), sodium hydroxide (800 g, 20.00 mol), and 6-chloro-4-hydrazinylnicotinate (2700 g, 13.39 mol). The resulting solution was stirred for 2 h at room temperature. The pH value of the solution was adjusted to 7 with HCl. The solid was filtered out. The filtrate was concentrated in vacuo to give 6-chloro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one, which was carried onto the next step without further purification. MS ESI calc'd. for C6H4ClN3O [M+1]+ 170. found 170.
Quantity
800 g
Type
reactant
Reaction Step One
Name
6-chloro-4-hydrazinylnicotinate
Quantity
2700 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22 L
Type
solvent
Reaction Step Four

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